2-Propylheptanoic acid
Overview
Description
2-Propylheptanoic acid, also known as Valproic acid, is a short-chain fatty acid . It is an anticonvulsant that also has efficacy as a mood stabilizer in bipolar disorder . The molecular formula of 2-Propylheptanoic acid is C10H20O2 .
Synthesis Analysis
The synthesis of 2-Propylheptanoic acid involves the use of 2-propyl heptanol as a raw material. A superior performance-price ratio metal oxide is used as an oxidation catalyst. The process involves heating, pressure increase, and pressure holding to complete an oxidation process. Acidification, dehydration, and rectification are performed to prepare the 2-Propylheptanoic acid .
Molecular Structure Analysis
The linear formula of 2-Propylheptanoic acid is (CH3CH2CH2)2CHCO2H . The molecular weight is 172.26 .
Physical And Chemical Properties Analysis
2-Propylheptanoic acid is a colorless transparent liquid . It has a boiling point of approximately 262.98°C . The density is roughly 0.9047 g/cm³ . The refractive index is estimated to be 1.4192 .
Scientific Research Applications
Anticonvulsant Effects
2-Propylheptanoic acid, as part of triheptanoin, has been studied for its anticonvulsant properties. Borges and Sonnewald (2012) reported that triheptanoin, which metabolizes into propionyl-CoA (a derivative of 2-propylheptanoic acid), has anticonvulsant effects in mouse models of epilepsy. This is attributed to its ability to replenish the tricarboxylic acid cycle, potentially offering a novel treatment for medically refractory epilepsy (Borges & Sonnewald, 2012).
Kim, Borges, Petrou, and Reid (2013) further investigated the anticonvulsive effects of triheptanoin in a genetic mouse model of generalized epilepsy, showing that diet supplementation with triheptanoin significantly reduced seizures (Kim, Borges, Petrou, & Reid, 2013).
Neuroprotective Properties
Marín-Valencia et al. (2013) explored the metabolism of heptanoate in the brain, highlighting its potential antiepileptic effects in disorders of energy metabolism. They found that heptanoate, a component of 2-propylheptanoic acid, could provide both acetyl-CoA and propionyl-CoA, suggesting its effectiveness in treating conditions associated with impaired glucose metabolism (Marín-Valencia et al., 2013).
Mochel (2017) discussed triheptanoin’s application in treating brain energy deficits, demonstrating its role in replenishing metabolic intermediates in the Krebs cycle, which is crucial for brain energy metabolism. This suggests its utility in neurological diseases like Huntington's disease (Mochel, 2017).
Role in Chemical Synthesis
An et al. (2021) demonstrated the use of 2-propylheptanoic acid in the synthesis of 2-propylheptanol, a compound with significant industrial applications. Their research focused on optimizing the synthesis process, highlighting the chemical's importance in the field of chemical engineering (An et al., 2021).
Dietary Fiber Intake and Endogenous Production
Weitkunat et al. (2017) explored the synthesis of odd-chain fatty acids from dietary fibers, suggesting that gut-derived propionate (a component of 2-propylheptanoic acid) plays a role in this process. This research indicates the potential of 2-propylheptanoic acid in understanding dietary impacts on health (Weitkunat et al., 2017).
Safety And Hazards
Future Directions
The 2-Propylheptanoic acid prepared by the method mentioned in the synthesis analysis can be made into a new plastic plasticizer to replace the plastic plasticizer of phthalic acid esters . This suggests potential future directions for the use of 2-Propylheptanoic acid in the production of environmentally friendly plastics .
properties
IUPAC Name |
2-propylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGPYPPCEXISOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874136 | |
Record name | 2-PROPYLHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylheptanoic acid | |
CAS RN |
31080-39-4 | |
Record name | 2-Propylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31080-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPYLHEPTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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